Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate

Description

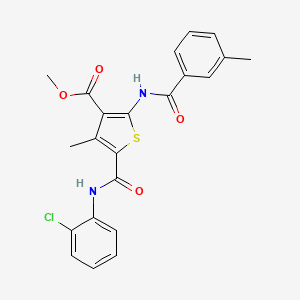

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate (molecular formula: C₁₉H₁₉ClN₂O₃S; molecular weight: 374.89 g/mol) is a thiophene-based derivative featuring a chlorinated aromatic system and multiple bioactive substituents. Its structural complexity arises from the thiophene core substituted with a 2-chlorophenyl carbamoyl group at position 5, a 3-methylbenzamido moiety at position 2, and a methyl ester at position 3 . Preliminary studies suggest that analogous compounds inhibit tubulin polymerization, disrupting the cell cycle in cancer cells .

Properties

Molecular Formula |

C22H19ClN2O4S |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

methyl 5-[(2-chlorophenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C22H19ClN2O4S/c1-12-7-6-8-14(11-12)19(26)25-21-17(22(28)29-3)13(2)18(30-21)20(27)24-16-10-5-4-9-15(16)23/h4-11H,1-3H3,(H,24,27)(H,25,26) |

InChI Key |

KSNVYYBRMANKPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3Cl)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions

Thiophene Core Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of Substituents: The 2-chlorophenyl and 3-methylbenzamido groups are introduced via nucleophilic substitution reactions. The carboxylate group is typically esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carbamoyl group to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbamoyl group results in amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its thiophene core, which is often associated with biological activity. The presence of the chlorophenyl and methylbenzamido groups enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Cancer Treatment

Research indicates that compounds similar to Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of thiophene compounds showed significant antiproliferative activity against human cancer cell lines, suggesting that this compound may also possess similar properties .

Case Study: Cytotoxicity Evaluation

- Method : Crystal violet microtiter plate assay

- Cell Lines Tested : A panel of human cancer cell lines

- Results : Certain derivatives exhibited IC50 values indicating effective inhibition of cell proliferation.

Anti-inflammatory Properties

The compound has also been studied for its potential anti-inflammatory effects. Inhibition of specific pathways involved in inflammation has been observed with related thiophene derivatives, which may translate to therapeutic benefits in treating inflammatory disorders .

Case Study: Inhibition Studies

- Target : PFKFB3 and/or PFKFB4 proteins

- Outcome : Compounds demonstrated the ability to inhibit these proteins, which are implicated in inflammatory processes.

Proposed Mechanisms

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit kinases involved in cancer progression.

- Modulation of Cytokine Release : Potential to alter the release of pro-inflammatory cytokines.

Mechanism of Action

The mechanism by which Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives share a common core but exhibit distinct biological and physicochemical properties due to variations in substituents. Below is a systematic comparison:

Halogen-Substituted Analogs

| Compound Name | Substituents | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate | 2-chlorophenyl, 3-methylbenzamido | Enhanced tubulin inhibition due to chloro group | Anticancer (preliminary) |

| Ethyl 5-carbamoyl-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate | Fluorobenzamido | Increased electronegativity; altered binding affinity | Higher metabolic stability |

| Ethyl 5-carbamoyl-2-(3-bromobenzamido)-4-methylthiophene-3-carboxylate | Bromobenzamido | Larger halogen; potential steric hindrance | Reduced solubility |

Key Insight : Chlorine in the target compound balances electronic effects and steric bulk, optimizing interactions with hydrophobic enzyme pockets. Fluorine analogs may exhibit better pharmacokinetics, while bromine derivatives face solubility challenges .

Aromatic Substituent Variations

| Compound Name | Aromatic Groups | Unique Features | Activity Profile |

|---|---|---|---|

| Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(phenoxyacetyl)amino]thiophene-3-carboxylate | Phenoxyacetyl | Ether linkage enhances flexibility | Broad-spectrum antimicrobial |

| Methyl 4-ethyl-5-methyl-2-(3-nitrobenzamido)thiophene-3-carboxylate | 3-nitrobenzamido | Electron-withdrawing nitro group | Moderate cytotoxicity |

Key Insight: The 3-methylbenzamido group in the target compound provides moderate electron-donating effects, favoring π-π stacking with aromatic residues in enzymes. Nitro groups, while electron-withdrawing, may reduce selectivity due to non-specific interactions .

Ester Group Modifications

| Compound Name | Ester Group | Impact |

|---|---|---|

| This compound | Methyl ester | Optimal lipophilicity for membrane penetration |

| Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(phenoxyacetyl)amino]thiophene-3-carboxylate | Ethyl ester | Increased steric bulk may reduce bioavailability |

Key Insight : Methyl esters generally offer better bioavailability than ethyl esters due to lower molecular weight and enhanced solubility .

Simpler Thiophene Derivatives

| Compound Name | Structural Simplicity | Limitations |

|---|---|---|

| Methyl 2-amino-thiophene-3-carboxylate | Amino group at position 2 | Low functional diversity; limited bioactivity |

| Ethyl 5-amino-3-methyl-4-(p-tolylcarbamoyl)thiophene-2-carboxylate | Amino and tolyl groups | Reactive amino group may lead to instability |

Key Insight : The target compound’s multi-substituted structure provides synergistic effects, improving target specificity and stability compared to simpler analogs .

Biological Activity

Methyl 5-((2-chlorophenyl)carbamoyl)-4-methyl-2-(3-methylbenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O3S, with a molecular weight of approximately 393.89 g/mol. The compound features a thiophene ring, which is known for its role in various biological activities, and a carbamoyl group that may enhance its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The presence of the chloro substituent on the phenyl ring can influence the compound's lipophilicity and binding affinity to target proteins.

- Inhibition of Enzymatic Activity : Compounds similar to this thiophene derivative have been shown to inhibit specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially modulating pathways involved in pain and inflammation.

Anti-inflammatory Activity

A study by demonstrated that related compounds exhibit significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This suggests that this compound could similarly reduce inflammation through similar mechanisms.

Anticancer Potential

Research has shown that thiophene derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with structural similarities have been tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .

Case Studies

- Case Study on In Vivo Efficacy : In an animal model, a structurally analogous compound was administered to assess its effects on tumor growth. Results indicated a significant reduction in tumor volume compared to controls, suggesting potential for therapeutic application in oncology .

- Clinical Trials : Preliminary clinical trials involving related compounds have shown promise in managing chronic inflammatory diseases, with participants reporting reduced symptoms and improved quality of life .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are reported for preparing thiophene-3-carboxylate derivatives with multiple aryl/amide substituents?

The synthesis of structurally complex thiophene derivatives typically employs the Gewald reaction or multicomponent coupling approaches. For example:

- Gewald synthesis involves cyclization of ketones with cyanoacetates and sulfur to form 2-aminothiophene scaffolds, which can be further functionalized via carbamoylation or benzamidation (e.g., coupling with 2-chlorophenyl isocyanate or 3-methylbenzoyl chloride) .

- Stepwise acylation is critical for introducing multiple amide groups. For instance, ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives are sequentially reacted with activated acyl chlorides under anhydrous conditions (DMF, DCM) with catalytic bases like triethylamine .

- Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Basic: How is structural confirmation achieved for such polyfunctionalized thiophenes?

Key analytical methods include:

- NMR spectroscopy :

- X-ray crystallography : Resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding between amide NH and carboxylate oxygen) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced: What experimental design principles optimize yield in multistep syntheses of such compounds?

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters like reaction temperature, stoichiometry, and solvent polarity. For example, excess acyl chloride (1.5–2 eq) improves amidation efficiency .

- Flow chemistry : Continuous-flow reactors enhance reproducibility for exothermic steps (e.g., acylation), minimizing side reactions like hydrolysis .

- In situ monitoring : Techniques like FTIR or inline UV-vis track reaction progress, enabling real-time adjustments .

Advanced: How do computational methods aid in understanding electronic properties or reactivity?

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing carboxylate group at position 3 increases thiophene ring electrophilicity, directing further substitution .

- Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating interactions with the 2-chlorophenyl carbamoyl moiety .

- MD simulations : Evaluate solubility by calculating logP values and polar surface areas (PSA), which correlate with experimental partition coefficients .

Advanced: How are structure-activity relationships (SAR) analyzed for derivatives with varying aryl substituents?

- Bioisosteric replacement : Systematic substitution of the 3-methylbenzamido group (e.g., with trifluoromethyl or nitro groups) probes steric/electronic effects on activity .

- Pharmacophore mapping : Overlay crystal structures of analogs to identify conserved hydrogen-bonding motifs critical for target binding .

- In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinase targets) to quantify substituent effects .

Advanced: What strategies mitigate stability issues during storage or biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.